2-Azido-3-methylhexane

Catalog No.
S15965932
CAS No.
M.F
C7H15N3
M. Wt
141.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azido-3-methylhexane

Product Name

2-Azido-3-methylhexane

IUPAC Name

2-azido-3-methylhexane

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C7H15N3/c1-4-5-6(2)7(3)9-10-8/h6-7H,4-5H2,1-3H3

InChI Key

HYLCKQPDHJHLPY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)N=[N+]=[N-]

  • Nucleophilic Substitution Reactions: The azido group can be replaced by other nucleophiles, resulting in the formation of different derivatives. This property is particularly useful in synthesizing primary amines from alkyl halides through the azide ion's nucleophilic attack .
  • Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is valuable for producing amine derivatives.
  • Cycloaddition Reactions: 2-Azido-3-methylhexane can participate in 1,3-dipolar cycloaddition reactions with alkynes, leading to the formation of stable triazole compounds. These reactions are facilitated by the electron-withdrawing nature of the azido group, enhancing its reactivity towards nucleophiles .

The synthesis of 2-Azido-3-methylhexane typically involves the following methods:

  • Reaction with Sodium Azide: One common synthetic route involves treating a suitable precursor (such as 3-methylhexanol or its derivatives) with sodium azide (NaN₃) in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. This reaction introduces the azido group under mild conditions to prevent decomposition .
  • Industrial Production: For larger-scale synthesis, continuous flow reactors may be employed to optimize yield and purity while ensuring safety due to the potential explosiveness of azide compounds.

2-Azido-3-methylhexane has various applications in scientific research and industry:

  • Organic Synthesis: It serves as a precursor for synthesizing diverse heterocyclic compounds, including triazoles and amines, which are valuable in pharmaceuticals and agrochemicals .
  • Bioconjugation: The compound can be used in bioconjugation strategies, where it facilitates the attachment of biomolecules for imaging or therapeutic purposes .
  • Material Science: Azides are utilized in producing specialty chemicals and materials due to their unique reactivity profiles.

Studies investigating the interactions of 2-Azido-3-methylhexane with various electrophiles have shown that it can undergo cycloaddition reactions leading to stable products such as triazoles. These interactions are significant for developing new materials and understanding reaction mechanisms involving azides . Further research could elucidate its behavior in biological systems, particularly regarding enzyme interactions and cellular uptake.

Several compounds share structural similarities with 2-Azido-3-methylhexane. Here are some notable examples:

Compound NameStructureUnique Features
Methyl AzideCH₃N₃Simplest organic azide; used as a precursor in prebiotic chemistry .
Ethyl AzideC₂H₅N₃Used in organic synthesis; exhibits similar reactivity patterns .
1-AzidopropaneC₃H₇N₃Exhibits nucleophilic properties; useful in various organic reactions .
3-AzidobutaneC₄H₉N₃Similar reactivity; used as a building block in organic synthesis .

Uniqueness of 2-Azido-3-Methylhexane

2-Azido-3-methylhexane stands out due to its branched structure, which influences its reactivity and physical properties compared to linear azides. The presence of both an azido group and a methyl branch allows for unique interactions and transformations that may not be possible with simpler or more linear analogs. This uniqueness makes it an interesting subject for further research in organic synthesis and medicinal chemistry.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

141.126597491 g/mol

Monoisotopic Mass

141.126597491 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-15

Explore Compound Types